Cas no 201341-01-7 (bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate)

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate structure
201341-01-7 structure
Product Name:bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
Numero CAS:201341-01-7
MF:C21H34N5O10P
MW:547.495926380157
CID:1392078
PubChem ID:5480327
Update Time:2025-04-20

bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate Proprietà chimiche e fisiche

Nomi e identificatori

    • bis{[(tert-butoxycarbonyl)oxy]methyl} {[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
    • [[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[(2-methylpropan-2-yl)oxycarbonyloxymethoxy]phosphoryl]oxymethyl tert-butyl carbonate
    • SCHEMBL15532798
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-((2-(6-amino-9H-purin-9-yl)-1-methylethoxy)methyl)-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • 2,4,6,8-Tetraoxa-5-phosphanonanedioic acid, 5-[[2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis(1,1-dimethylethyl) ester, 5-oxide, (R)-
    • [[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-(tert-butoxycarbonyloxymethoxy)phosphoryl]oxymethyl tert-butyl carbonate
    • Bis(t-ButylOC)PMPA
    • DTXSID10173956
    • 201341-01-7
    • Inchi: 1S/C21H34N5O10P/c1-14(8-26-10-25-15-16(22)23-9-24-17(15)26)32-13-37(29,33-11-30-18(27)35-20(2,3)4)34-12-31-19(28)36-21(5,6)7/h9-10,14H,8,11-13H2,1-7H3,(H2,22,23,24)/t14-/m1/s1
    • Chiave InChI: XREGPBKJWCUQOH-CQSZACIVSA-N
    • Sorrisi: P(CO[C@H](C)CN1C=NC2=C(N)N=CN=C12)(=O)(OCOC(=O)OC(C)(C)C)OCOC(=O)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 547.20452
  • Massa monoisotopica: 547.204329
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 37
  • Conta legami ruotabili: 17
  • Complessità: 768
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 185
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.37
  • Punto di ebollizione: 650.6°C at 760 mmHg
  • Punto di infiammabilità: 347.3°C
  • Indice di rifrazione: 1.558
  • PSA: 185.44
  • LogP: 4.39700
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.